Eliglustat - 491833-29-5

Eliglustat

Catalog Number: EVT-266976
CAS Number: 491833-29-5
Molecular Formula: C23H36N2O4
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS). [] It acts as a substrate reduction therapy (SRT) by reducing the biosynthesis of glycosphingolipids, specifically glucosylceramide. [] Eliglustat is primarily used in scientific research to study and develop treatments for glucosylceramide-based glycosphingolipidoses, such as Gaucher disease type 1 (GD1). []

Future Directions
  • Exploration of combination therapies: Research suggests that combining eliglustat with existing therapies, such as bisphosphonates, may provide additive benefits in treating bone diseases like multiple myeloma. []

  • Development of brain-penetrant analogs: Developing eliglustat analogs capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of GD and other neurological disorders associated with glycosphingolipid accumulation. []

  • Investigation in other disease models: The therapeutic potential of eliglustat can be further explored in other disease models where glycosphingolipid accumulation plays a role, such as type 2 diabetes mellitus, autosomal dominant polycystic kidney disease, and certain cancers. []

  • Further investigation of long-term safety and efficacy: Continued monitoring of patients receiving eliglustat will provide valuable information about its long-term safety and effectiveness. []

Source and Classification

Eliglustat is classified as a glucosylceramide synthase inhibitor. It is derived from natural compounds and synthesized through various chemical processes. The compound is marketed under the brand name Cerdelga by Genzyme Corporation, a subsidiary of Sanofi.

Synthesis Analysis

The synthesis of eliglustat involves several key steps, employing techniques such as asymmetric dihydroxylation and diastereoselective amination. A notable synthetic route begins with 1,4-benzodioxan-6-carbaldehyde.

Molecular Structure Analysis

Eliglustat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

  • Chemical Formula: C21_{21}H33_{33}N3_{3}O4_{4}
  • Molecular Weight: 377.51 g/mol
  • Structural Features:
    • The compound contains a benzodioxole moiety which is crucial for its interaction with the target enzyme.
    • Stereocenters within the molecule contribute to its specificity and efficacy as an inhibitor.

Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques have been employed to confirm its structure and purity .

Chemical Reactions Analysis

Eliglustat participates in several chemical reactions primarily related to its synthesis and mechanism of action:

  1. Inhibition of Glucosylceramide Synthase: Eliglustat competitively inhibits this enzyme, affecting the synthesis pathway of glycosphingolipids.
  2. Reactivity: It can undergo hydrolysis and other transformations typical for amines and esters, although these reactions are less relevant in clinical settings.

The inhibition mechanism involves binding to the active site of glucosylceramide synthase, preventing substrate access and subsequent product formation .

Mechanism of Action

The primary mechanism by which eliglustat exerts its therapeutic effects involves:

  • Inhibition of Glucosylceramide Synthase: By mimicking the natural substrate ceramide, eliglustat binds to the active site of the enzyme, inhibiting its activity.
  • Reduction in Glucosylceramide Levels: This leads to decreased levels of glucosylceramide in tissues, alleviating symptoms associated with Gaucher disease.
  • Effects on Immune Response: Recent studies suggest that eliglustat may enhance T-cell responses against tumors by modulating glycosphingolipid synthesis .

The half-maximal inhibitory concentration (IC50_{50}) for eliglustat against glucosylceramide synthase has been reported around 20 nM in intact cells, demonstrating its potency .

Physical and Chemical Properties Analysis

Eliglustat exhibits several important physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water, which affects its bioavailability.
  • Stability: The compound is stable under standard storage conditions but should be protected from moisture.
  • Melting Point: The melting point has been reported around 80 °C, indicating thermal stability suitable for pharmaceutical formulations.

Analytical methods such as differential scanning calorimetry and thermogravimetric analysis have been used to characterize these properties .

Applications

Eliglustat's primary application lies in treating Gaucher disease. Its specific actions include:

Molecular Pharmacology of Eliglustat

Biochemical Pathways in Gaucher Disease Pathogenesis

Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA gene encoding acid β-glucosidase (glucocerebrosidase). This enzyme deficiency impairs the hydrolysis of glucosylceramide (also termed glucocerebroside) into glucose and ceramide within lysosomes. Consequently, glucosylceramide accumulates in macrophage lysosomes, forming characteristic "Gaucher cells" that infiltrate the liver, spleen, bone marrow, and occasionally the lungs. This accumulation triggers secondary pathologies including hepatosplenomegaly, cytopenias, bone infarctions, and osteonecrosis [1] [3] [5].

Lysosomal Glucosylceramide Accumulation Mechanisms

Glucosylceramide derives primarily from the turnover of senescent blood cells (particularly erythrocytes and leukocytes), where membrane glycosphingolipids are degraded stepwise by lysosomal hydrolases. In Gaucher disease, impaired glucosylceramide catabolism leads to:

  • Lysosomal distension and dysfunction: Excess glucosylceramide disrupts lysosomal pH and enzyme trafficking.
  • Gaucher cell formation: Lipid-laden macrophages adopt a characteristic "crinkled paper" cytomorphology and secrete inflammatory mediators (e.g., chitotriosidase, CCL18), promoting fibrosis and organ damage [3] [5].
  • Sphingolipid imbalance: Accumulated glucosylceramide perturbs ceramide and ganglioside metabolism, contributing to aberrant cell signaling and apoptosis [7] [8].

Table 1: Key Enzymes in Sphingolipid Metabolism Relevant to Gaucher Disease

EnzymeFunctionConsequence of Deficiency
Acid β-glucosidaseHydrolyzes glucosylceramide to ceramideGlucosylceramide accumulation in lysosomes
UDP-glucosylceramide synthaseCatalyzes glucosylceramide biosynthesisTarget for substrate reduction therapy
Acid sphingomyelinaseConverts sphingomyelin to ceramideSecondary sphingomyelin accumulation

Role of UDP-Glucosylceramide Transferase in Sphingolipid Biosynthesis

Uridine diphosphate-glucose ceramide glucosyltransferase (UDP-glucosylceramide transferase), also termed glucosylceramide synthase, catalyzes the inaugural step of glycosphingolipid biosynthesis:$$\text{Ceramide + UDP-glucose} \xrightarrow{\text{UGCG}} \text{Glucosylceramide + UDP}$$This enzyme resides on the cytosolic face of the Golgi apparatus, where it channels glucosylceramide into complex glycosphingolipids (e.g., gangliosides, globosides). In Gaucher disease, persistent activity of UDP-glucosylceramide transferase exacerbates lysosomal storage by supplying new glucosylceramide substrate, independent of the defective catabolic pathway [1] [7] [8].

Eliglustat as a Transition-State Analogue Inhibitor

Eliglustat (chemical name: N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide) is a synthetic ceramide analog engineered to mimic the transition state during glucosylceramide synthesis. Its molecular structure comprises:

  • A pyrrolidine ring mimicking the nascent glucose moiety.
  • A 1,2-ethylenedioxyphenyl group enhancing binding affinity.
  • An octanoyl side chain optimizing lipid solubility and enzyme interaction [4] [7] [8].

Structural Specificity and Competitive Inhibition Kinetics

Eliglustat inhibits UDP-glucosylceramide transferase non-competitively with respect to UDP-glucose and uncompetitively with respect to ceramide. It binds an allosteric site proximal to the enzyme's catalytic center, inducing conformational changes that prevent ceramide glucosylation. Key pharmacodynamic properties include:

  • High potency: Half-maximal inhibitory concentration (IC₅₀) ≈ 10–25 nM, making it ~1,000-fold more potent than early-generation inhibitors like miglustat [4] [7].
  • Slow dissociation kinetics: Forms a stable enzyme-inhibitor complex, enabling sustained suppression of glucosylceramide synthesis despite transient plasma exposure [8].

Table 2: Kinetic Parameters of Eliglustat Inhibition

ParameterValueSignificance
IC₅₀10–25 nMHigh potency against target enzyme
Kᵢ3.8 nMTight binding affinity
Non-competitive inhibitionWith UDP-glucoseUnaffected by substrate concentration changes

Selectivity for Glucosylceramide Synthase Over Off-Target Enzymes

Eliglustat exhibits exceptional specificity for UDP-glucosylceramide transferase:

  • No significant inhibition of lysosomal β-glucosidase (acid β-glucosidase) even at concentrations >100 μM, avoiding exacerbation of substrate accumulation [7] [8].
  • Negligible activity against intestinal disaccharidases (e.g., sucrase-isomaltase), preventing carbohydrate malabsorption and osmotic diarrhea—a limitation of first-generation inhibitors [4] [6].
  • Minimal interaction with other glycosyltransferases (e.g., lactosylceramide synthase) or ceramide-metabolizing enzymes (e.g., ceramidases) at therapeutic concentrations [7] [8].

Comparative Analysis of Substrate Reduction vs. Enzyme Replacement Therapies

Substrate reduction therapy (exemplified by eliglustat) and enzyme replacement therapy represent distinct mechanistic strategies for Gaucher disease:

  • Enzyme Replacement Therapy (ERT):
  • Mechanism: Intravenous infusion of recombinant acid β-glucosidase (e.g., imiglucerase, velaglucerase alfa) taken up by macrophages via mannose receptors.
  • Scope: Degrades accumulated glucosylceramide within lysosomes but does not suppress new glycosphingolipid biosynthesis.
  • Limitations: Poor biodistribution to bone and lung; immunogenicity risks; lifelong biweekly infusions required [3] [5] [6].

  • Substrate Reduction Therapy (SRT) with Eliglustat:

  • Mechanism: Orally administered inhibitor of UDP-glucosylceramide transferase, reducing glucosylceramide synthesis to match residual catabolic capacity.
  • Scope: Addresses the root cause of storage by rebalancing glycosphingolipid flux; penetrates tissues inaccessible to intravenous ERT (e.g., bone marrow).
  • Advantages: Oral administration; continuous enzyme inhibition; potential normalization of bioactive lipid mediators [1] [4] [7].

Table 3: Therapeutic Comparison of SRT (Eliglustat) and ERT

ParameterEliglustat (SRT)ERT (e.g., Imiglucerase)
AdministrationOral, twice dailyIntravenous, every 2 weeks
Primary TargetBiosynthetic enzyme (glucosylceramide synthase)Degradative enzyme (acid β-glucosidase)
Tissue PenetrationExtensive (including bone marrow)Limited (primarily liver/spleen macrophages)
Effect on BiomarkersNormalizes glucosylceramide, glucosylsphingosineReduces glucosylceramide incompletely

Preclinical and clinical studies demonstrate that eliglustat reduces visceral glucosylceramide stores, normalizes plasma biomarkers (chitotriosidase, CCL18), and reverses cytopenias and organomegaly with efficacy comparable to ERT. Its upstream inhibition may also attenuate pathogenic signaling lipids like glucosylsphingosine, which correlates with disease severity and is less effectively normalized by ERT [1] [3] [7].

Properties

CAS Number

491833-29-5

Product Name

Eliglustat

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1

InChI Key

FJZZPCZKBUKGGU-AUSIDOKSSA-N

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Synonyms

Cerdelga
eliglustat
eliglustat tartrate
Genz-112638

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.